![molecular formula C12H15Cl2NO B1521214 2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride CAS No. 1193389-82-0](/img/structure/B1521214.png)
2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride
Overview
Description
2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a chemical compound with the empirical formula C12H14ClNO . It has a molecular weight of 223.70 and is typically found in solid form . The SMILES string for this compound is O=CC(C(N1CCCCC1)=CC=C2)=C2Cl .
Molecular Structure Analysis
The InChI key for 2-Chloro-6-(piperidin-1-yl)benzaldehyde is ADGCZFOMNLASBV-UHFFFAOYSA-N . This key can be used to retrieve the 3D structure of the molecule from databases like PubChem.Physical And Chemical Properties Analysis
2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride is a solid at room temperature . The compound does not have a specified flash point .Scientific Research Applications
Synthesis and Self-Assembly of Pyrimidinones : One study described the synthesis of 2-amino-4-aryl-1,6-dihydro-6-oxopyrimidine-5-carbonitriles through a three-component reaction involving benzaldehyde derivatives, showcasing the compound's role in facilitating complex chemical transformations and its potential in creating self-assembling materials (Bararjanian et al., 2010).
Oxidation of Alcohols : Another application is in the oxidation of primary alcohols to aldehydes, demonstrating its effectiveness in selective oxidation processes, which are crucial in synthesizing intermediates for further chemical reactions (Einhorn et al., 1996).
Catalytic Enantioselective Additions : The compound has been used in studies focusing on the catalytic enantioselective addition of diethylzinc to aldehydes, highlighting its potential in asymmetric synthesis, a key area of interest for the development of chiral drugs and other bioactive molecules (Solà et al., 1998).
Preparation of Dihydropyridines : It is instrumental in the condensation reactions for the preparation of dihydropyridine derivatives, which are valuable in pharmaceutical research, particularly as calcium channel blockers (Perozo-Rondón et al., 2006).
Fungicidal Activity of Piperidines : Research into substituted 4-aminopiperidines and 4-aminotetrahydropyridines, derived from reactions involving benzaldehyde, provides insights into the compound's utility in developing new pesticides, indicating its broader applications in agrochemical research (Mandal et al., 1991).
Safety and Hazards
properties
IUPAC Name |
2-chloro-6-piperidin-1-ylbenzaldehyde;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClNO.ClH/c13-11-5-4-6-12(10(11)9-15)14-7-2-1-3-8-14;/h4-6,9H,1-3,7-8H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHVVLMVUGALCNL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=C(C(=CC=C2)Cl)C=O.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15Cl2NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-6-(piperidin-1-yl)benzaldehyde hydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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